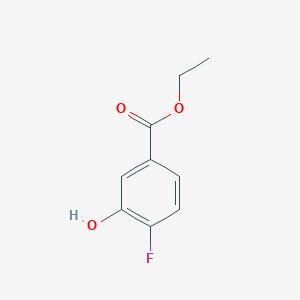

Ethyl 4-fluoro-3-hydroxybenzoate

Übersicht

Beschreibung

Ethyl 4-fluoro-3-hydroxybenzoate is a fluorinated aromatic compound . Its molecular formula is C9H9FO3 and it has a molecular weight of 184.17 .

Molecular Structure Analysis

The InChI code of this compound is1S/C9H9FO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 . The compound contains a total of 22 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic hydroxyl . Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as boiling point and critical temperature can be found in the NIST Chemistry WebBook .Wissenschaftliche Forschungsanwendungen

Crystal Growth and Characterization

Ethyl 4-hydroxybenzoate has been explored for its potential in crystal growth. Studies using the modified vertical Bridgman technique have demonstrated the effective growth of ethyl 4-hydroxybenzoate crystals. Techniques like X-ray diffraction, Fourier Transform Infrared spectroscopy, thermogravimetric analysis, and differential scanning calorimetry have been employed to analyze these crystals. This research highlights the material's suitability for advanced crystallographic studies and applications in optics and materials science (Solanki, Rajesh, & Suthan, 2017).

Photodegradation Studies

Ethyl 4-hydroxybenzoate, as a derivative of p-hydroxybenzoic acid, has been studied in the context of environmental science, particularly in photodegradation research. The compound's behavior under UV light, both in isolation and in mixtures, has been analyzed to understand its environmental impact and decomposition pathways. Such studies are crucial in assessing the environmental fate of this compound (Gmurek et al., 2015).

Thermochemical Properties

The thermochemical properties of ethyl hydroxybenzoates, including ethyl 4-fluoro-3-hydroxybenzoate, have been a subject of scientific investigation. Research involving experimental techniques like combustion calorimetry and theoretical methods offers insights into the enthalpies of formation and other crucial thermochemical parameters. This information is vital for understanding the compound's stability and reactivity (Ledo et al., 2018).

Synthesis and Chemical Transformations

The synthesis of various derivatives and related compounds, starting from ethyl paraben (a close relative of this compound), has been an area of active research. This includes the synthesis of novel compounds with potential applications in medicinal chemistry, such as anticancer agents. These studies contribute to the development of new pharmaceuticals and therapeutic agents (Han et al., 2020).

Environmental and Health Impact Studies

There is ongoing research into the environmental and health impacts of compounds like this compound. This includes studies on their presence in various consumer products, their metabolism in human and animal bodies, and their potential as endocrine disruptors. Such research is critical for assessing the safety and regulatory aspects of these compounds (Wang & Kannan, 2013).

Safety and Hazards

The safety data sheet for Ethyl 4-fluoro-3-hydroxybenzoate suggests that it should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Wirkmechanismus

Mode of Action

It is known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Ethyl 4-fluoro-3-hydroxybenzoate may potentially affect various biochemical pathways. For instance, it has been suggested that the compound could be involved in the metabolism of fluoroorganic compounds in microorganisms .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors .

Biochemische Analyse

Biochemical Properties

Ethyl 4-fluoro-3-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as ferulic acid esterase, which is involved in the hydrolysis of ester bonds in phenolic compounds . The interaction between this compound and ferulic acid esterase results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways of phenolic acids.

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits growth-inhibitory activity towards certain strains of Lactobacillus helveticus, a probiotic bacterium . This compound affects cell signaling pathways and gene expression, leading to altered cellular metabolism. The presence of the fluorine atom enhances its ability to penetrate cell membranes, thereby exerting its effects more efficiently.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of ferulic acid esterase, inhibiting its enzymatic activity . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that this compound can have sustained inhibitory effects on enzyme activity and cellular function, although the extent of these effects may diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits enzyme activity . At higher doses, it can cause adverse effects such as liver toxicity and oxidative stress. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its inhibitory potential.

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of phenolic compounds. It interacts with enzymes such as ferulic acid esterase, which catalyzes the hydrolysis of ester bonds . This interaction affects the metabolic flux of phenolic acids, leading to changes in metabolite levels. The compound’s fluorine atom also influences its metabolic stability, making it more resistant to enzymatic degradation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, affecting its localization and bioavailability.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific organelles. The compound’s presence in mitochondria suggests a potential role in modulating mitochondrial function and energy metabolism.

Eigenschaften

IUPAC Name |

ethyl 4-fluoro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOPWLOHFBLVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592462 | |

| Record name | Ethyl 4-fluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351317-28-7 | |

| Record name | Benzoic acid, 4-fluoro-3-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351317-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-fluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-fluoro-3-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

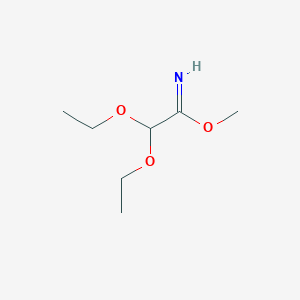

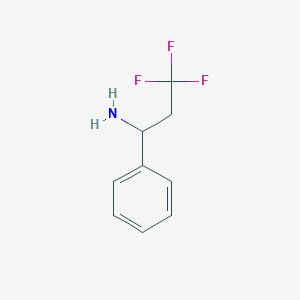

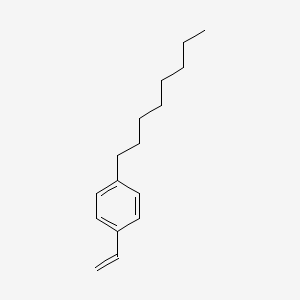

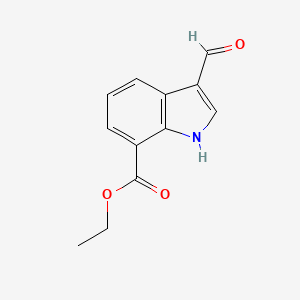

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.